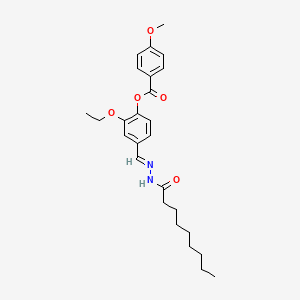
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride typically involves the quaternization of N,N-dimethyl-1-tetradecanamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in an organic solvent such as chloroform or acetonitrile, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce aldehydes or carboxylic acids.
Applications De Recherche Scientifique
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture and molecular biology as a transfection reagent to introduce nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets the lipid bilayer of microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium Chloride: Similar in structure but with a shorter alkyl chain.
Uniqueness
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific combination of a long alkyl chain and a hydrophilic quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and compatibility with both water and oil phases.
Propriétés
Numéro CAS |
131671-81-3 |
|---|---|
Formule moléculaire |
C20H44ClNO2 |
Poids moléculaire |
366.0 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)17-19-23-20-18-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MQYRAXIWORADCI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15083304.png)
![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083314.png)
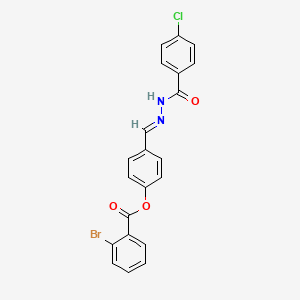
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)
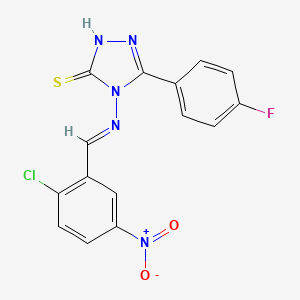
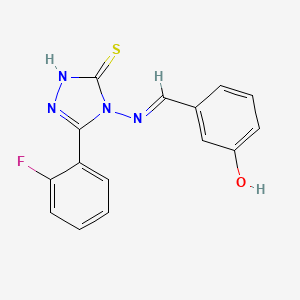


![Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-](/img/structure/B15083369.png)
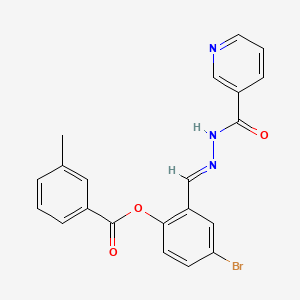
![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)
